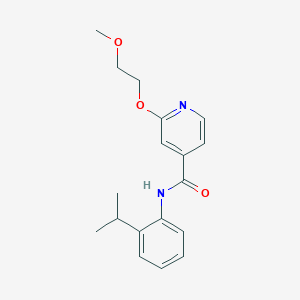
N-(2-イソプロピルフェニル)-2-(2-メトキシエトキシ)イソニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of an isopropylphenyl group and a methoxyethoxy group attached to the isonicotinamide core
科学的研究の応用
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropylphenylamine and 2-(2-methoxyethoxy)isonicotinic acid.
Amidation Reaction: The 2-isopropylphenylamine is reacted with 2-(2-methoxyethoxy)isonicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
作用機序
The mechanism of action of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or biological activities.
類似化合物との比較
Similar Compounds
N-(2-isopropylphenyl)-2-(2-ethoxyethoxy)isonicotinamide: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)benzamide: Similar structure with a benzamide core instead of an isonicotinamide core.
Uniqueness
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide belongs to the class of isonicotinamides, which are derivatives of nicotinic acid. The structural formula can be represented as follows:
This compound features an isopropyl group and a methoxyethoxy moiety, which may influence its solubility and interaction with biological targets.
The biological activity of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Potential effectiveness against certain bacterial strains.
- Anticancer Properties: Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.
Biological Activity Overview
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Studies indicate effectiveness against Gram-positive bacteria. |
| Anticancer | Induction of apoptosis | Demonstrated cytotoxicity in various cancer cell lines with IC50 values ranging from 0.3 to 1.0 µM. |
| Anti-inflammatory | Modulation of cytokine release | Reduced levels of TNF-α and IL-6 in vitro. |
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the compound's effects on several cancer cell lines, including breast and lung cancer models. The results showed significant reduction in cell viability with an IC50 value as low as 0.3 µM, indicating potent anticancer properties (source: ).
- Mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis via caspase activation.
-
Antimicrobial Effects
- In vitro assays demonstrated that N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL (source: ).
-
Anti-inflammatory Properties
- Research indicated that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models (source: ). This suggests potential applications in treating inflammatory diseases.
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-propan-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(2)15-6-4-5-7-16(15)20-18(21)14-8-9-19-17(12-14)23-11-10-22-3/h4-9,12-13H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKDUZUVAKTQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














